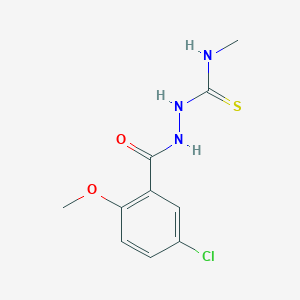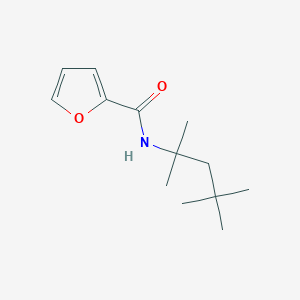![molecular formula C18H13NO6 B5700941 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methyl group and a 7-[2-(3-nitrophenyl)-2-oxoethoxy] moiety. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 3-nitrobenzaldehyde.
Condensation Reaction: The 4-methyl-2H-chromen-2-one is subjected to a condensation reaction with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the intermediate 7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one.
Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-methyl-7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methyl-7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibition of key enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: Intercalation into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-methyl-7-[2-(4-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a different position of the nitro group.
4-methyl-7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with an amino group instead of a nitro group.
4-methyl-7-[2-(3-hydroxyphenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11-7-18(21)25-17-9-14(5-6-15(11)17)24-10-16(20)12-3-2-4-13(8-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWZYXVBZINPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B5700878.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5700893.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)




![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
